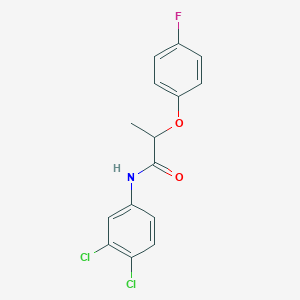![molecular formula C19H17N3OS2 B12142235 4-(2-Furylmethyl)-3-[(3-methylphenyl)methylthio]-5-(2-thienyl)-1,2,4-triazole](/img/structure/B12142235.png)
4-(2-Furylmethyl)-3-[(3-methylphenyl)methylthio]-5-(2-thienyl)-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Furylmethyl)-3-[(3-methylphenyl)methylthio]-5-(2-thienyl)-1,2,4-triazole is a complex organic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Furylmethyl)-3-[(3-methylphenyl)methylthio]-5-(2-thienyl)-1,2,4-triazole typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.
Introduction of Substituents: The furylmethyl, methylphenylmethylthio, and thienyl groups can be introduced through nucleophilic substitution or coupling reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of catalysts, solvents, and controlled reaction conditions to maximize yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or aromatic sites.
Reduction: Reduction reactions could target the triazole ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the substituents on the triazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, organometallic reagents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used, but could include various derivatives with modified functional groups.
科学的研究の応用
Chemistry
Catalysis: Triazole derivatives are often used as ligands in catalytic reactions.
Material Science: Used in the development of polymers and advanced materials.
Biology
Antimicrobial Agents: Triazoles are known for their antifungal and antibacterial properties.
Enzyme Inhibitors: They can act as inhibitors for various enzymes, making them useful in drug development.
Medicine
Pharmaceuticals: Used in the synthesis of drugs for treating infections, cancer, and other diseases.
Industry
Agrochemicals: Employed in the development of pesticides and herbicides.
作用機序
The mechanism of action for 4-(2-Furylmethyl)-3-[(3-methylphenyl)methylthio]-5-(2-thienyl)-1,2,4-triazole would depend on its specific application. Generally, triazoles can interact with biological targets such as enzymes or receptors, inhibiting their activity or altering their function. The molecular targets and pathways involved would need to be identified through experimental studies.
類似化合物との比較
Similar Compounds
1,2,4-Triazole: The parent compound, known for its broad range of biological activities.
Fluconazole: A well-known antifungal agent that contains a triazole ring.
Itraconazole: Another antifungal agent with a triazole structure.
Uniqueness
4-(2-Furylmethyl)-3-[(3-methylphenyl)methylthio]-5-(2-thienyl)-1,2,4-triazole is unique due to its specific substituents, which may confer distinct biological or chemical properties compared to other triazole derivatives.
特性
分子式 |
C19H17N3OS2 |
|---|---|
分子量 |
367.5 g/mol |
IUPAC名 |
4-(furan-2-ylmethyl)-3-[(3-methylphenyl)methylsulfanyl]-5-thiophen-2-yl-1,2,4-triazole |
InChI |
InChI=1S/C19H17N3OS2/c1-14-5-2-6-15(11-14)13-25-19-21-20-18(17-8-4-10-24-17)22(19)12-16-7-3-9-23-16/h2-11H,12-13H2,1H3 |
InChIキー |
HDUKKAHIZBVABS-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)CSC2=NN=C(N2CC3=CC=CO3)C4=CC=CS4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{4-methyl-5-[(naphthalen-1-ylmethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyrazine](/img/structure/B12142157.png)


![2-(4-bromophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B12142174.png)
![2-(4-benzylpiperazin-1-yl)-7-methyl-3-{(Z)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12142181.png)
![N-[(2Z)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide](/img/structure/B12142188.png)
![2-(4-fluorophenoxy)-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]acetamide](/img/structure/B12142193.png)

![1-[3-(Diethylamino)propyl]-5-(4-bromophenyl)-3-hydroxy-4-[(7-methoxybenzo[d]fu ran-2-yl)carbonyl]-3-pyrrolin-2-one](/img/structure/B12142205.png)
![3'-[(4-chlorophenyl)carbonyl]-1-ethyl-4'-hydroxy-1'-[2-(morpholin-4-yl)ethyl]spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12142227.png)

![1-[3-(diethylamino)propyl]-3-hydroxy-5-[4-(propan-2-yloxy)phenyl]-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12142245.png)

![2-[4-(2-methoxyphenyl)piperazin-1-yl]-9-methyl-3-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12142256.png)
